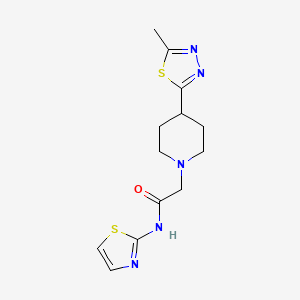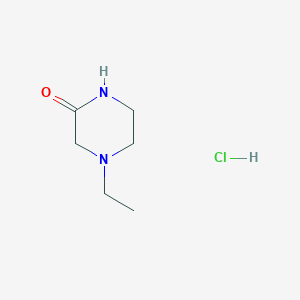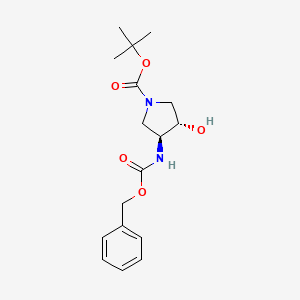
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Cytotoxic Activities
A study by Deady et al. (2003) reported the synthesis and growth inhibitory properties of carboxamide derivatives of benzo[b][1,6]naphthyridines against murine leukemia, Lewis lung carcinoma, and human leukemia cell lines, showing potent cytotoxicity with some compounds exhibiting IC50 values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antimicrobial and Antitumor Potentials
El‐Sabbagh et al. (2010) synthesized new nonclassical acridines, quinolines, and quinazolines starting from cyclic β‐diketones, revealing significant antimicrobial activity against both Gram-positive and -negative bacteria, and cytotoxic activity against liver carcinoma cells (El‐Sabbagh, Shabaan, Kadry, & Saad Al‐Din, 2010).
Natural Product Analogs
Maftei et al. (2013) focused on synthesizing novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, testing them for antitumor activity toward a panel of 11 cell lines, with compound 7 showing the most potent activity (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Molecular Structure and Properties
- DFT and Spectroscopic Studies: Wazzan, Al-Qurashi, & Faidallah (2016) performed DFT and TD-DFT/PCM calculations to determine the molecular structure, spectroscopic characterization, and NLO properties of certain dyes, providing insights into the biological potential and corrosion inhibition of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylamine.", "Starting Materials": [ "3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylamine" ], "Reaction": [ "To a solution of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylamine.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain the desired compound." ] } | |
Numéro CAS |
1206989-78-7 |
Nom du produit |
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C25H19ClN4O3 |
Poids moléculaire |
458.9 |
Nom IUPAC |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-7-8-16(2)21(13-15)30-24(31)19-5-3-4-6-20(19)29(25(30)32)14-22-27-23(28-33-22)17-9-11-18(26)12-10-17/h3-13H,14H2,1-2H3 |
Clé InChI |
QYFGMMNQEUCPDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



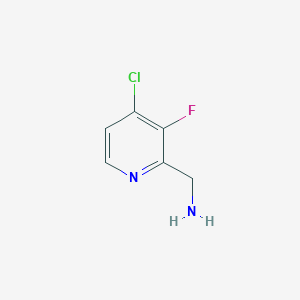

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2654675.png)
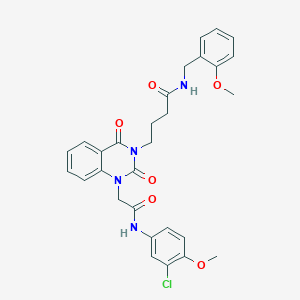
![2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2654678.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2654679.png)
![1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2654681.png)

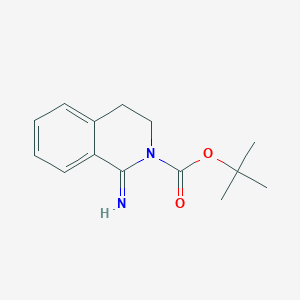
![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2654688.png)
